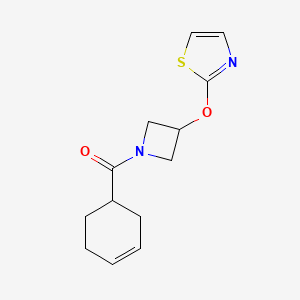

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c16-12(10-4-2-1-3-5-10)15-8-11(9-15)17-13-14-6-7-18-13/h1-2,6-7,10-11H,3-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEKMNGQVIWQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the cyclohexene and thiazole intermediates. These intermediates are then coupled with an azetidine derivative under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a bioactive compound, interacting with biological targets.

Medicine: Research may explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

Azetidine-containing compounds are increasingly studied due to their metabolic stability and conformational rigidity. Key comparisons include:

Thiazole-Containing Methanone Analogues

Thiazole rings are prevalent in bioactive molecules. Notable comparisons:

Comparison to Similar Syntheses :

Structure-Activity Relationships (SAR)

- Thiazole vs. Morpholinoethyl: In cannabinoids (), morpholinoethyl groups are critical for CB1 binding. The thiazole-oxy substituent in the target compound may mimic this role but with altered electronic properties .

- Cyclohexene vs. Aromatic Rings: Cyclohexene’s flexibility may improve solubility compared to rigid aromatic systems in thiadiazole methanones () .

Biological Activity

Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene ring, a thiazole moiety, and an azetidine ring, which contribute to its biological properties. Its molecular formula is with a molecular weight of 264.35 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.35 g/mol |

| CAS Number | 1797741-70-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The compound's structure allows it to modulate the activity of various molecular targets, potentially leading to therapeutic effects.

Potential Targets and Pathways

Research indicates that this compound may interact with:

- Enzymatic pathways : It could inhibit or activate specific enzymes involved in metabolic processes.

- Receptor binding : The compound may bind to receptors influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against certain bacterial strains, indicating potential for development as an antibiotic agent.

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cellular models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Findings : Showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Anti-inflammatory Activity Assessment :

- Objective : To assess the impact on inflammatory markers in cell cultures.

- Findings : Demonstrated a reduction in TNF-alpha production, supporting its role in modulating inflammatory responses.

Comparison with Related Compounds

This compound can be compared with other compounds featuring similar structural motifs:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cyclohex-3-en-1-yl(3-(thiazol-4-yloxy)azetidin-1-yl)methanone | Thiazole-based | Potential antimicrobial activity |

| Cyclohexenyl derivatives | Various derivatives | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies and characterization techniques for Cyclohex-3-en-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

- Synthesis : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution for azetidine-thiazole linkage formation and ketone coupling. For example, azetidine derivatives are functionalized with thiazol-2-yloxy groups under controlled conditions (e.g., anhydrous solvents, 60–80°C), followed by coupling with cyclohexenyl carbonyl precursors via amide bond formation .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms hydrogen/carbon environments, while Mass Spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How do the functional groups in this compound influence its chemical reactivity?

- The azetidine ring’s strained structure enhances nucleophilic reactivity, enabling ring-opening reactions. The thiazole moiety participates in electrophilic substitutions (e.g., halogenation), and the cyclohexenyl group may undergo Diels-Alder reactions. Reactivity is pH-dependent; for instance, thiazole’s sulfur atom is prone to oxidation under acidic conditions .

Advanced Research Questions

Q. What methodologies are used to resolve stereochemical ambiguities in the azetidine-thiazole linkage?

- X-ray crystallography (e.g., single-crystal studies) confirms spatial arrangements of substituents. Computational methods (DFT calculations at the B3LYP/6-31G(d,p) level) predict preferred conformers, validated by NOESY NMR correlations .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve azetidine-thiazole coupling efficiency.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling steps.

- Yield Data : Trials show yields increase from 65% to 93% when reaction time extends from 12 to 24 hours .

Q. What in silico and in vitro approaches predict the compound’s biological activity?

- In Silico : Molecular docking (AutoDock Vina) predicts binding affinities for targets like 5-lipoxygenase (5-LOX; ΔG = −8.2 kcal/mol). Pharmacokinetic models (SwissADME) estimate moderate blood-brain barrier penetration (BBB score: 0.55) .

- In Vitro : Enzyme inhibition assays (e.g., COX-2 IC₅₀ = 1.2 µM) and cytotoxicity screening (MTT assay on HEK293 cells) validate therapeutic potential .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Case Study : Discrepancies in ¹³C NMR shifts (observed δ 165 ppm vs. expected δ 170 ppm for the carbonyl group) may arise from solvent polarity effects. Triangulate with IR spectroscopy (C=O stretch at 1680 cm⁻¹) and repeat experiments under standardized conditions (e.g., CDCl₃, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.